molecular formula C8H16N2O2 B3295795 1-Boc-2-Amino-azetidine CAS No. 889942-34-1

1-Boc-2-Amino-azetidine

Cat. No.: B3295795
CAS No.: 889942-34-1
M. Wt: 172.22 g/mol
InChI Key: BAKFOMLJJXOWFU-UHFFFAOYSA-N
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Description

1-Boc-2-Amino-azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group attached to the amino group, which enhances the stability and handling of the compound. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and makes them valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-2-Amino-azetidine can be synthesized through several methods. One common approach involves the reaction of 2-azetidinone with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction yields the Boc-protected azetidine . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-2-Amino-azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions can yield amino alcohols or diamines, while substitution reactions can produce various N-substituted azetidines .

Scientific Research Applications

1-Boc-2-Amino-azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-2-Amino-azetidine involves its ability to undergo ring-opening and substitution reactions, which can lead to the formation of bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives and their intended applications. For example, azetidine-containing compounds can inhibit enzymes or modulate receptor activity by interacting with their active sites .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-aminoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-5-4-6(10)9/h6H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKFOMLJJXOWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661346
Record name tert-Butyl 2-aminoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889942-34-1
Record name tert-Butyl 2-aminoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-2-Amino-azetidine
Reactant of Route 2
1-Boc-2-Amino-azetidine
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Reactant of Route 6
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